molecular formula C6H9N3O2 B042622 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 41862-09-3

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B042622
CAS RN: 41862-09-3
M. Wt: 155.15 g/mol
InChI Key: QHEMDIZENXAVRQ-UHFFFAOYSA-N
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Description

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 6AEP, is a small molecule that has been studied for its potential applications in scientific research. 6AEP is a colorless, water-soluble, crystalline solid that is relatively stable in air and light. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound that is found in many biological molecules, including proteins and nucleic acids. 6AEP has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

  • Anti-inflammatory Applications : A derivative, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, has been found to exhibit remarkable anti-inflammatory activity, suggesting its potential for pharmaceutical applications (Dong, 2010).

  • Crystal Structure Analysis : Research has detailed the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate to understand its molecular geometry and interactions, contributing to structural chemistry knowledge (Schwabenländer, Kirfel, & Müller, 1998).

  • Pharmaceutical Synthesis : It serves as a substrate for synthesizing various pharmaceutical compounds, like thietanyl-substituted pyrimidine-2,4(1H,3H)-dions, indicating its versatility in creating medicinally relevant molecules (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).

  • Nonlinear Optical Properties : Pyrimidine-based bis-uracil derivatives, related to 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, have shown promising nonlinear optical properties, making them candidates for optical and drug discovery applications (Mohan et al., 2020).

  • Antimalarial Properties : Certain synthesized compounds related to this pyrimidine derivative exhibit potential antimalarial activity, expanding its role in pharmaceutical research and development (Halladay & Cowden, 1990).

  • Synthesis in Aqueous Media : The compound also participates in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, demonstrating its adaptability in various reaction conditions and its potential for streamlined pharmaceutical production (Abdelrazek et al., 2019).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. This includes avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

6-amino-1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMDIZENXAVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357513
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41862-09-3
Record name 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 127.5 g (1.5 mol) cyanoacetic acid and 200 ml of acetic anhydride was added 120 g (1.36 mol) of ethylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling, white crystals were filtered off and washed with ethanol. Yield 153 g (74%) (I). This was stirred in 1 liter of hot water and 160 ml of 2 N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5 N HCl. After cooling, white crystals were filtered off. Yield 100 g (65%) (II) NMR.
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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